molecular formula C10H15ClN4O B8343971 4-Chloro-2-methyl-5-(4-methylpiperazin-1-yl)pyridazin-3(2H)-one

4-Chloro-2-methyl-5-(4-methylpiperazin-1-yl)pyridazin-3(2H)-one

Cat. No. B8343971
M. Wt: 242.70 g/mol
InChI Key: RJVUZRLLOFXXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-methyl-5-(4-methylpiperazin-1-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C10H15ClN4O and its molecular weight is 242.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H15ClN4O

Molecular Weight

242.70 g/mol

IUPAC Name

4-chloro-2-methyl-5-(4-methylpiperazin-1-yl)pyridazin-3-one

InChI

InChI=1S/C10H15ClN4O/c1-13-3-5-15(6-4-13)8-7-12-14(2)10(16)9(8)11/h7H,3-6H2,1-2H3

InChI Key

RJVUZRLLOFXXGT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C(=O)N(N=C2)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4,5-dichloro-2-methylpyridazin-3(2H)-one [S.-F. Chen and R. P. Panzica, J. Org. Chem., 46, 2467-2473 (1981)] (8.95 g, 50 mmol) and 1-methylpiperazine (12.5 g, 125 mmol) in water (150 ml) was refluxed for 30 h. After cooling, about two thirds of the solvent was removed under reduced pressure and the mixture was adjusted to pH 7-8 by addition of aqueous NaHCO3. It was then extracted with dichloromethane (4×40 ml) and the combined extracts were washed with water, dried (Na2SO4) and evaporated. The crude product was purified by recrystallization from ethanol (95%).
Quantity
8.95 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

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